Diethylmethoxyborane
Overview
Description
Diethylmethoxyborane is a boron-containing compound that has been explored for its utility in organic synthesis and as a reagent in chemical reactions. It is involved in the synthesis of various organoboron compounds, offering a pathway to complex molecular structures due to its unique reactivity and properties.
Synthesis Analysis
The synthesis of diethylmethoxyborane and related compounds often involves reactions with boron-containing precursors or through the interaction of borane derivatives with organic molecules. For example, diethyl(3-pyridyl) borane, a related compound, was prepared from 3-bromopyridine and diethylmethoxyborane, indicating the versatility of diethylmethoxyborane in synthetic chemistry (Jin Feng-min, 2013).
Molecular Structure Analysis
Structural analyses of diethylmethoxyborane derivatives reveal insights into their molecular configurations and the orientation of substituents around the boron atom. X-ray crystallography and other spectroscopic techniques are crucial for understanding these molecular structures, which inform on reactivity and potential applications (U. Berens & G. Raabe, 1996).
Scientific Research Applications
Tandem Mass Spectrometry in Biomass Conversion : Diethylmethoxyborane is used in tandem mass spectrometry for identifying phenol functionality in complex lignin degradation products. This aids in optimizing biomass conversion processes (Zhu et al., 2016).
Emmons-Horner Wittig Reagent in Organic Synthesis : It serves as a reagent for converting aldehydes and ketones into compounds with high E selectivity, particularly as Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate (Netz & Seidel, 1992).
Ab Initio Study in Chemical Reactions : A high-level ab initio study of diethoxymethane, a related compound, reveals significant insights into chemical reaction pathways, particularly the role of ethyl radicals (Kröger et al., 2019).
Organic Synthesis Applications : Diethylmethoxyborane is useful in organic synthesis, potentially replacing traditional solvents and reagents in various reactions (Boaz & Venepalli, 2001).
Preparation of Titania-Silica Aerogels : It serves as a precursor in the preparation of titania-silica aerogels, contributing to the generation of Bronsted acid sites in mixed oxide pairs (Miller et al., 1995).
Synthesis of Diethyl(3-Pyridyl) Borane : Diethylmethoxyborane is crucial in synthesizing Diethyl(3-Pyridyl) borane from 3-bromopyridine under optimal conditions (Jin Feng-min, 2013).
Reactions with Primary Nitroalkanes : It reacts with primary nitroalkanes to form diethylboric esters with tetracoordinated boron atoms (Shitov et al., 1974).
Preparation of Dialkylpyridylboranes : Diethylmethoxyborane is used in the synthesis of various pyridylboranes via reactions with pyridylmagnesium chloride (Cai & Ripin, 2002).
Synthesis of 3-(Diethoxymethyl)alkanals : A method involves copper (II)-catalyzed reactions using diethylmethoxyborane for synthesizing 3-(Diethoxymethyl)alkanals (Saigo et al., 1981).
Infrared Spectra Analysis : Studies on the infrared spectra of alkoxyboranes, including diethylmethoxyborane, have shown insights into ethoxy group transfer and hydrogen exchange dynamics (Lehmann et al., 1959).
Safety And Hazards
Diethylmethoxyborane is classified as a hazardous substance. It is highly flammable and catches fire spontaneously if exposed to air . It is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
diethyl(methoxy)borane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13BO/c1-4-6(5-2)7-3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESAXEDIWWXCNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014679 | |
Record name | Diethylmethoxyborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501014679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylmethoxyborane | |
CAS RN |
7397-46-8 | |
Record name | Diethylmethoxyborane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7397-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Borinic acid, B,B-diethyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Borinic acid, B,B-diethyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethylmethoxyborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501014679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diethylmethoxyborane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methoxydiethylborane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BORINIC ACID, B,B-DIETHYL-, METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AH40D7L25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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